molecular formula C10H6BrNO3 B3225452 5-(4-Bromophenyl)oxazole-4-carboxylic acid CAS No. 1249008-71-6

5-(4-Bromophenyl)oxazole-4-carboxylic acid

Cat. No.: B3225452
CAS No.: 1249008-71-6
M. Wt: 268.06 g/mol
InChI Key: MGCCMSVROWJRBI-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)oxazole-4-carboxylic acid is a heterocyclic compound that contains both an oxazole ring and a carboxylic acid functional group. The presence of a bromine atom on the phenyl ring makes this compound particularly interesting for various chemical applications.

Mechanism of Action

Target of Action

Oxazole derivatives have been known to exhibit antimicrobial activities, suggesting that they may interact with bacterial or fungal proteins .

Mode of Action

Oxazole derivatives have been reported to interfere with biofilm formation of Staphylococcus aureus , suggesting that they may disrupt bacterial communication or adhesion processes.

Biochemical Pathways

Given the reported antimicrobial and anti-biofilm activities of similar compounds , it can be inferred that this compound may interfere with bacterial growth and communication pathways.

Result of Action

Similar oxazole derivatives have been reported to exhibit antimicrobial and anti-biofilm activities , suggesting that this compound may have similar effects.

Action Environment

The efficacy of similar compounds has been reported to vary depending on the specific strain of bacteria or fungus being targeted , suggesting that the action of this compound may also be influenced by the specific microbial environment.

Biochemical Analysis

Biochemical Properties

5-(4-Bromophenyl)oxazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to exhibit antimicrobial activity, which suggests its interaction with bacterial enzymes and proteins. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these biomolecules, potentially inhibiting their function and leading to antimicrobial effects . Additionally, this compound may interact with enzymes involved in metabolic pathways, altering their activity and influencing biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s antimicrobial properties suggest that it can disrupt bacterial cell signaling and metabolic pathways, leading to cell death . In eukaryotic cells, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form hydrogen bonds and hydrophobic interactions allows it to bind to specific sites on enzymes and proteins, potentially inhibiting their activity . This inhibition can lead to the disruption of metabolic pathways and cellular processes. Additionally, this compound may activate certain enzymes by stabilizing their active conformations, thereby enhancing their catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to a decrease in its biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antimicrobial activity and modulation of metabolic pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response, while exceeding this threshold can lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall effects on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its interactions with transporters can facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and biological activity.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzoyl chloride with glycine in the presence of a base to form the corresponding amide, which then undergoes cyclization to form the oxazole ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted phenyl oxazole derivatives.

    Oxidation and Reduction: Formation of alcohols or higher oxidation state compounds.

    Coupling Reactions: Formation of biaryl or more complex structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 5-(4-Bromophenyl)oxazole-4-carboxylic acid makes it unique compared to its analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s reactivity and interaction with biological targets, potentially leading to enhanced or altered biological activities .

Properties

IUPAC Name

5-(4-bromophenyl)-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCCMSVROWJRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734247
Record name 5-(4-Bromophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249008-71-6
Record name 5-(4-Bromophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-(4-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester (1.0 g, 3.4 mmol) was dissolved in MeOH:H2O (5:1, 60 mL) and then lithium hydroxide (1.0 g, 41.8 mmol) was added. The reaction was heated to 60° C. for 10 minutes then allowed to cool. The reaction was submitted to acidic aqueous/CH2Cl2 workup then concentrated to afford the title compound.
Quantity
1 g
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60 mL
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1 g
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Bromophenyl)oxazole-4-carboxylic acid
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Reactant of Route 2
5-(4-Bromophenyl)oxazole-4-carboxylic acid
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5-(4-Bromophenyl)oxazole-4-carboxylic acid
Reactant of Route 4
5-(4-Bromophenyl)oxazole-4-carboxylic acid
Reactant of Route 5
5-(4-Bromophenyl)oxazole-4-carboxylic acid
Reactant of Route 6
5-(4-Bromophenyl)oxazole-4-carboxylic acid

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